molecular formula C17H21N5O2 B2586361 1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 370583-81-6

1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2586361
CAS No.: 370583-81-6
M. Wt: 327.388
InChI Key: FLZPDVHRJDIJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a derivative of theophylline, is a purine compound that exhibits various biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure

The compound's structure can be represented as follows:

C16H19N5O2\text{C}_{16}\text{H}_{19}\text{N}_5\text{O}_2

This structure indicates the presence of multiple functional groups that contribute to its biological activity.

Pharmacological Properties

  • Caffeine-like Effects : The compound shares structural similarities with caffeine and theophylline, which are known for their stimulant effects. It has been shown to inhibit phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP) in cells .
  • Anti-inflammatory Activity : Research indicates that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies have suggested that the compound may exhibit neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .
  • Antitumor Activity : Some studies have indicated that derivatives of this purine compound can inhibit tumor cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells .

The biological effects of this compound can be attributed to several mechanisms:

  • Adenosine Receptor Antagonism : The compound may act as an antagonist at adenosine receptors, which are involved in various physiological processes including sleep regulation and immune response modulation .
  • Phosphodiesterase Inhibition : Similar to caffeine and theophylline, it inhibits phosphodiesterase enzymes, leading to increased intracellular cAMP levels which can enhance cellular signaling pathways related to energy metabolism and neurotransmission .

Study 1: Anti-inflammatory Effects

A study conducted on human monocytes demonstrated that treatment with the compound significantly reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharide (LPS), indicating its potential use in managing inflammatory responses .

Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, the compound was shown to protect against cell death by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity. This suggests a possible role in neurodegenerative disease prevention .

Study 3: Antitumor Activity

In vitro assays using various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis via caspase activation pathways. These findings support its potential as an anticancer agent .

Data Summary Table

Biological ActivityMechanismReference
Stimulant EffectsPhosphodiesterase inhibition
Anti-inflammatoryCytokine production inhibition
NeuroprotectiveROS reduction
AntitumorInduction of apoptosis

Properties

IUPAC Name

1,3-dimethyl-8-(methylamino)-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZPDVHRJDIJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.